7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Description
7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS: 1167056-35-0) is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at position 7 and an aldehyde group at position 3. Its molecular formula is C₈H₅ClN₂O, with a molecular weight of 180.59 g/mol . The aldehyde group at position 3 provides a reactive site for further functionalization, enabling applications in drug discovery and materials science .
Properties
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7-6(1-2-10-8)5(4-12)3-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEFBOMMWQHIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 7-chloro-1H-pyrrolo[2,3-c]pyridine with formylating agents can yield the desired aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.
Reduction: 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of pyrrolo[2,3-c]pyridine, including 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, exhibit potent antitumor effects. These compounds often act as inhibitors of fibroblast growth factor receptors (FGFRs), which play a critical role in tumor proliferation and survival pathways.
- Case Study : A study demonstrated that a related compound inhibited FGFR signaling in breast cancer cell lines, leading to reduced cell viability and increased apoptosis through caspase activation .
Antimicrobial Properties
In addition to its antitumor activity, this compound has shown moderate antimicrobial effects against various pathogens.
- Case Study : Research found that derivatives of pyrrolo[2,3-c]pyridine exhibited activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Pharmacological Applications
This compound has been explored for several pharmacological applications:
- Potassium-Competitive Acid Blockers (P-CABs) : This compound has been investigated as a potential P-CAB for treating acid-related diseases like gastroesophageal reflux disease (GERD). Its derivatives have shown promising inhibitory activity against gastric acid secretion .
- Antiviral Activity : Certain derivatives have exhibited antiviral properties against HIV-1. One study reported an EC50 value of 1.65 µM against HIV-1 replication, indicating its potential as an antiviral agent .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit kinases, which are crucial in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b)
- Substituents : Chlorine at position 5, carboxylic acid at position 2.
- Synthesis : Obtained in 71% yield via condensation reactions .
- Properties : The carboxylic acid group enhances polarity, improving aqueous solubility compared to the aldehyde-containing target compound. This derivative is less reactive toward nucleophilic additions due to the absence of an aldehyde .
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)
7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
- Substituents : Iodo at position 3, chlorine at position 7.
- Properties : The iodine atom increases molecular weight (291.50 g/mol ) and may improve stability in radiolabeling applications. However, steric bulk could hinder binding to certain targets .
Isomeric and Expanded Ring Systems
5-Chloro-2-(2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (113)
- Structure : Pyrrolo[2,3-b]pyridine core (isomeric to [2,3-c]) with a 2-methylphenyl substituent.
- Synthesis : Lower yield (35% ) due to steric challenges in cyclization .
- Properties : The [2,3-b] isomer exhibits distinct electronic properties, and the bulky 2-methylphenyl group reduces solubility but may enhance selectivity in kinase inhibition .
5-Methyl-5H-pyrrolo[2,3-c]quinoline
- Structure: Expanded quinoline ring fused to pyrrolo[2,3-c]pyridine.
- Synthesis: Synthesized via domino condensation-Heck cyclization.
Functional Analogues with Therapeutic Relevance
Tetrahydroindolo[2,3-c]quinolinones
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives
- Structure : Pyridazine-fused pyrrolopyridine.
- Application : Acts as a Bcl-xL inhibitor, inducing apoptosis in cancer cells. The pyridazine ring introduces additional hydrogen-bonding sites for protein interactions .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Structure-Activity Relationships (SAR)
- Substituent Position : Chlorine at position 7 (vs. 5 in 10b) in the target compound may reduce steric hindrance, favoring interactions with enzymatic pockets .
- Functional Groups : Aldehydes enable Schiff base formation, while carboxylic acids improve solubility but limit reactivity .
- Ring Isomerism : [2,3-c] vs. [2,3-b] cores alter electron distribution, affecting binding to targets like kinases .
- Therapeutic Potential: Derivatives with halogen or methoxy groups show promise in oncology (e.g., Bcl-xL inhibition , DNA intercalation ).
Biological Activity
Overview
7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound characterized by its unique structural features, including a chlorine atom and an aldehyde group. Its molecular formula is C8H5ClN2O, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and its applications in scientific research.
The compound plays a significant role in various biochemical reactions. It interacts with enzymes and proteins, influencing their activity and function. Notably, it has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter overall metabolic fluxes within cells.
Key Biochemical Interactions
- Enzyme Inhibition : The compound inhibits enzymes that are crucial for metabolic pathways.
- Protein Binding : It binds to specific proteins, affecting their functionality.
Cellular Effects
This compound significantly impacts cellular processes. It modulates cell signaling pathways and gene expression, influencing cell cycle regulation and apoptosis.
Effects on Cell Types
- Gene Expression : Alters the expression of genes associated with cell cycle regulation.
- Apoptosis : Induces apoptosis in certain cancer cell lines, showcasing its potential as an anticancer agent.
The molecular mechanism involves binding to specific biomolecules, leading to either inhibition or activation of their functions. This dual action is pivotal for its biological activity.
Mechanistic Insights
- Binding Affinity : The compound demonstrates high binding affinity to target enzymes.
- Signal Transduction Modulation : It influences signal transduction pathways that regulate cellular responses.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity :
- Anticancer Potential :
- Pharmacological Applications :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | Chlorine atom and aldehyde group | Anticancer, antimicrobial |
| 1H-pyrrolo[2,3-c]pyridine | Lacks aldehyde group | Limited bioactivity |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | Oxidized form | Antimicrobial activity |
Q & A
Q. What are the established synthetic routes for 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, such as:
- Dihydroxylation and oxidative cleavage of allyl-substituted precursors (e.g., 4-allyl-3-aminoisoquinolines), followed by cyclization with sodium peroxide to form the aldehyde group .
- Microwave-assisted Suzuki–Miyaura cross-coupling using palladium catalysts (e.g., XPhos-PdG2) for introducing aryl/heteroaryl groups at the 7-position. This method achieves high efficiency with low catalyst loading (0.5–1 mol%) and short reaction times (10–15 min) under microwave irradiation .
Q. Key factors affecting yield :
- Catalyst choice : Pd-based systems (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency.
- Solvent and temperature : Polar aprotic solvents (DMF, DMSO) at 80–120°C optimize cyclization.
- Microwave vs. conventional heating : Microwave reduces reaction time from hours to minutes and improves regioselectivity .
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on:
- NMR spectroscopy :
- ¹H NMR : Characteristic peaks for the aldehyde proton (~9.8–10.2 ppm) and pyrrolo-pyridine protons (6.8–8.5 ppm) .
- ¹³C NMR : Carbonyl carbon (~190 ppm) and aromatic carbons (110–150 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₈H₅ClN₂O; MW: 180.6 g/mol) .
- X-ray crystallography : Resolves bond lengths and angles, confirming planarity of the pyrrolo-pyridine core .
Q. What are the primary biomedical applications of this compound in drug discovery?
- Anticancer agents : Derivatives (e.g., 5-substituted analogs) exhibit cytotoxicity against ovarian cancer cell lines (IC₅₀: 1–10 μM) by targeting DNA replication or kinase pathways .
- Kinase inhibitors : The pyrrolo-pyridine scaffold is a privileged structure in designing inhibitors for Aurora kinases and c-MYC G-quadruplex stabilizers, critical in oncology .
Advanced Research Questions
Q. How can contradictory data on Suzuki–Miyaura coupling efficiency be resolved when synthesizing 7-aryl analogs?
Discrepancies in yield (e.g., 35–85%) arise from:
- Substrate electronic effects : Electron-deficient aryl boronic acids couple faster than electron-rich ones.
- Steric hindrance : Bulky substituents at the 3-carbaldehyde position reduce reactivity.
- Catalyst deactivation : Trace moisture or oxygen in solvents can poison Pd catalysts.
Q. Mitigation strategies :
Q. What methodologies are used to analyze substituent effects on bioactivity in pyrrolo-pyridine derivatives?
- SAR (Structure-Activity Relationship) studies :
- Alkyl/aryl substitution at C5 : Electron-donating groups (e.g., morpholine, methyl) enhance solubility and cytotoxicity .
- Halogenation : Chlorine at C7 improves metabolic stability but may reduce binding affinity for certain targets.
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with kinase ATP-binding pockets .
Q. How do reaction mechanisms differ between traditional thermal and microwave-assisted syntheses?
- Thermal conditions : Prolonged heating (12–24 hr) leads to side reactions (e.g., aldehyde oxidation or decomposition).
- Microwave irradiation : Rapid, uniform heating accelerates kinetic pathways, favoring the desired product via lower activation energy. For example, microwave Suzuki coupling achieves 90% yield in 15 min vs. 60% yield in 6 hr under conventional heating .
Q. What analytical challenges arise in characterizing trace impurities, and how are they addressed?
- Common impurities :
- Unreacted starting materials (e.g., 7-chloropyrrolo-pyridine precursors).
- Oxidation byproducts (e.g., carboxylic acids from aldehyde oxidation).
- Solutions :
Q. How does this compound compare to structurally related azaindole derivatives in terms of reactivity and bioactivity?
- Reactivity : The 7-chloro group enhances electrophilicity at C3, facilitating nucleophilic additions (e.g., Grignard reactions) compared to unsubstituted azaindoles.
- Bioactivity : Pyrrolo-pyridines show 10–100× higher potency against kinases (e.g., JAK2) than pyrrolo-imidazoles due to improved π-stacking interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
